Product packaging for (+-)-Isocorytuberine(Cat. No.:CAS No. 2273-24-7)

(+-)-Isocorytuberine

Cat. No.: B12711245
CAS No.: 2273-24-7
M. Wt: 327.4 g/mol
InChI Key: LYQUWRCDPNGKKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(+-)-Isocorytuberine is a natural tetrahydroprotoberberine-type isoquinoline alkaloid, isolated from plant species such as Glaucium grandiflorum . This compound is of significant interest in phytochemical and pharmacological research, particularly in the study of biosynthetic pathways within the Papaveraceae family. As a research chemical, it serves as a valuable reference standard for the identification and quantification of alkaloids in plant extracts. The specific biochemical interactions and full mechanism of action of this compound in biological systems are subjects of ongoing scientific investigation . Elucidating the mechanism of action is a fundamental step in pharmacological research, as it allows for the anticipation of safety concerns and helps identify potential new applications for a compound . This product is strictly labeled For Research Use Only (RUO) . It is not intended for use in diagnostic procedures, drug development, or for any human or veterinary therapeutic applications . RUO products are essential tools for basic scientific research, enabling studies in areas such as fundamental biochemistry and drug discovery, but are not subject to the regulatory approvals required for diagnostic or therapeutic agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H21NO4 B12711245 (+-)-Isocorytuberine CAS No. 2273-24-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,11-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-20-7-6-11-9-14(23-2)18(22)17-15(11)12(20)8-10-4-5-13(21)19(24-3)16(10)17/h4-5,9,12,21-22H,6-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYQUWRCDPNGKKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)O)OC)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00945402
Record name 2,11-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2273-24-7
Record name 4H-Dibenzo(de,g)quinoline-1,10-diol, 5,6,6a,7-tetrahydro-2,11-dimethoxy-6-methyl-, (+-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273247
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,11-Dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-1,10-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00945402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Bioproduction and Phytochemical Investigations

Isolation and Occurrence in Papaveraceae Species

The Papaveraceae family, commonly known as the poppy family, is a rich source of a wide array of isoquinoline (B145761) alkaloids, including those of the aporphine (B1220529) class. Phytochemical investigations into several genera within this family have led to the identification of numerous alkaloids, with the occurrence of (+-)-Isocorytuberine being documented in specific species.

Glaucium fimbrilligerum

Phytochemical analysis of Glaucium fimbrilligerum Boiss., a species within the Papaveraceae family, has led to the isolation and identification of several major and minor alkaloids. One study on a population from Gaduk of Abbasabad identified four major alkaloids: bulbocapnine, isocorydine (B1672225), protopine (B1679745), and salutaridine. actahort.org The same study also reported three minor alkaloids: thaliporphine, N-methyl-lindcarpine, and N-methylhernagine. actahort.org Notably, this compound was not reported among the alkaloids isolated from this particular investigation of G. fimbrilligerum. actahort.org

Glaucium oxylobum

Investigations into the alkaloid content of Glaucium oxylobum Boiss. & Buhse have revealed the presence of several isoquinoline alkaloids. A study of a population from Ab-Ali, Iran, demonstrated that the aerial parts of the plant contain one major alkaloid, glaucine (B1671577), at a concentration of 0.7%, along with two minor alkaloids, O-methylatheroline and predicentrine. capes.gov.brnih.gov The root of this species was also found to contain protopine. capes.gov.brnih.gov In this particular phytochemical study of G. oxylobum, this compound was not identified as a constituent. capes.gov.brnih.gov

Dicranostigma leptopodum

Dicranostigma leptopodum (Maxim.) Fedde has been confirmed as a natural source of this compound. medchemexpress.comresearchgate.net Phytochemical studies of this species have successfully isolated and identified Isocorytuberine along with other alkaloids. researchgate.net One investigation of the wild medicinal plant from Northwest China identified Isocorydine, Corydine (B190833), Protopine, and Chelidonine, with Isocorydine being the most abundant. researchgate.net A separate study focused on developing a method for the simultaneous determination of eight isoquinoline alkaloids in methanol (B129727) extracts of D. leptopodum, which included the aporphine alkaloid isocorydine, a structural isomer of isocorytuberine. nih.gov

Exploration in Other Botanical Genera and Families (e.g., Annonaceae, Guatteria)

Aporphine alkaloids are known to be distributed across various plant families beyond Papaveraceae, with the Annonaceae family being a notable source. nih.govtaylorandfrancis.com However, specific phytochemical investigations detailing the isolation of this compound from genera within the Annonaceae family, such as Guatteria, are not extensively documented in the reviewed scientific literature. While the Annonaceae family is rich in diverse aporphine alkaloids, the presence of this compound remains an area for further phytochemical exploration. nih.govtaylorandfrancis.comwikipedia.org

Phytochemical Profiling and Quantitative Presence in Extracts

The phytochemical profile of plant extracts containing this compound is characterized by the presence of a variety of other isoquinoline alkaloids. In Dicranostigma leptopodum, for instance, this compound co-occurs with other aporphines like corydine and isocorydine, as well as protopine and chelidonine. researchgate.net

Quantitative analysis of the alkaloid content in plant extracts is crucial for understanding the concentration of specific compounds. While a high-performance liquid chromatography (HPLC) method has been developed for the simultaneous determination of several alkaloids in D. leptopodum, specific quantitative data for this compound was not detailed in the available research. nih.gov The study did, however, quantify other related alkaloids, indicating the feasibility of such analyses. The total alkaloid content in an effective fraction of alkaloids from D. leptopodum has been determined to be 19.04 ± 1.23% by HPLC-DAD and 65.92 ± 1.33% by UV-visible spectrophotometry, though the specific percentage of this compound within this total was not specified. nih.gov

Table 1: Documented Alkaloids in Selected Papaveraceae Species

Plant SpeciesAlkaloid PresentMajor/Minor ConstituentReference
Glaucium fimbrilligerum BulbocapnineMajor actahort.org
IsocorydineMajor actahort.org
ProtopineMajor actahort.org
SalutaridineMajor actahort.org
ThaliporphineMinor actahort.org
N-methyl-lindcarpineMinor actahort.org
N-methylhernagineMinor actahort.org
Glaucium oxylobum GlaucineMajor (0.7%) capes.gov.brnih.gov
O-methylatherolineMinor capes.gov.brnih.gov
PredicentrineMinor capes.gov.brnih.gov
ProtopinePresent in root capes.gov.brnih.gov
Dicranostigma leptopodum IsocorytuberinePresent medchemexpress.comresearchgate.net
IsocorydineAbundant researchgate.net
CorydinePresent researchgate.net
ProtopinePresent researchgate.net
ChelidoninePresent researchgate.net

Biosynthetic Pathways and Enzymatic Catalysis

Recombinant Biosynthesis and Metabolic Engineering in Heterologous Systems

Enzyme Discovery and Functional Characterization within Reconstituted Pathways

The biosynthesis of aporphine (B1220529) alkaloids, including (+-)-Isocorytuberine, from the central precursor (S)-reticuline has been a significant area of research, leading to the discovery and characterization of key enzymes through their functional expression in reconstituted systems. A pivotal step in the formation of the aporphine core is the intramolecular C-C phenol (B47542) coupling of (S)-reticuline. This reaction is catalyzed by a specific cytochrome P450 enzyme, corytuberine (B190840) synthase (CTS), which belongs to the CYP80G subfamily. acs.orgmdpi.com

The functional characterization of CTS was notably advanced through studies in Coptis japonica. Researchers identified the CYP80G2 enzyme as the key catalyst that converts (S)-reticuline into (S)-corytuberine. acs.orgnih.govfrontiersin.org This was demonstrated by heterologously expressing the CjCYP80G2 gene in Saccharomyces cerevisiae (baker's yeast). pnas.orgresearchgate.netmdpi.com The engineered yeast cells, when supplied with (S)-reticuline, successfully produced (S)-corytuberine, confirming the enzymatic function of CYP80G2. pnas.orgresearchgate.net This discovery was crucial as it unveiled the primary enzyme responsible for forming the characteristic aporphine scaffold from a benzylisoquinoline alkaloid precursor. acs.org

Further studies have expanded the understanding of this enzyme class. For instance, in Stephania tetrandra, two distinct cytochrome P450 enzymes, StCYP80G6 and StCYP80Q5, were identified. StCYP80G6 was shown to catalyze the conversion of (S)-reticuline to (S)-corytuberine. mdpi.comjipb.net These findings highlight a conserved function of CYP80G enzymes across different plant species in aporphine alkaloid biosynthesis. mdpi.com

Following the formation of the aporphine core, subsequent modifications, such as N-methylation, occur. In the biosynthesis of magnoflorine (B1675912), a quaternary aporphine alkaloid, (S)-corytuberine is N-methylated. The enzyme responsible for this step has been identified through functional characterization in reconstituted systems. In Coptis japonica, the coclaurine (B195748) N-methyltransferase (CNMT), known for its role in the earlier stages of BIA synthesis, has been shown to possess a relatively broad substrate specificity and can effectively N-methylate (S)-corytuberine to produce magnoflorine. nih.govpnas.org This was demonstrated in a coculture system of Escherichia coli (producing reticuline) and S. cerevisiae (expressing CYP80G2 and CNMT), which resulted in the production of magnoflorine. pnas.orgnih.gov

In opium poppy (Papaver somniferum), a distinct reticuline (B1680550) N-methyltransferase (RNMT) was isolated and characterized. ebi.ac.uk This enzyme primarily acts on tertiary amine-bearing 1-benzylisoquinoline (B1618099) and aporphine substrates, with (S)-corytuberine being one of its preferred substrates. ebi.ac.uk Gene silencing of RNMT in opium poppy led to a significant decrease in magnoflorine levels and a corresponding increase in corytuberine, providing strong in planta evidence for its function. ebi.ac.uk

The table below summarizes the key enzymes discovered and functionally characterized in reconstituted pathways leading to aporphine alkaloids related to this compound.

Enzyme NameAbbreviationEnzyme ClassSource OrganismSubstrate(s)Product(s)Function in Reconstituted Pathway
Corytuberine SynthaseCTS (CYP80G2)Cytochrome P450Coptis japonica(S)-Reticuline(S)-CorytuberineCatalyzes the intramolecular C-C phenol coupling to form the aporphine scaffold. acs.orgnih.govfrontiersin.org
Corytuberine SynthaseCTS (StCYP80G6)Cytochrome P450Stephania tetrandra(S)-Reticuline(S)-CorytuberineConfirms the conserved function of CYP80G enzymes in aporphine biosynthesis. mdpi.comjipb.net
Coclaurine N-methyltransferaseCNMTN-methyltransferaseCoptis japonica(S)-CorytuberineMagnoflorineN-methylates the aporphine core, demonstrating broad substrate specificity. nih.govpnas.org
Reticuline N-methyltransferaseRNMTN-methyltransferasePapaver somniferum(S)-Reticuline, (S)-CorytuberineTembetarine, MagnoflorinePrimarily N-methylates tertiary amine substrates, including corytuberine. ebi.ac.uk

Strategies for Stereochemical Control and Epimerization in in vitro Systems

The stereochemistry of aporphine alkaloids is fundamental to their biological activity, and its control is a key aspect of their biosynthesis. The enzymatic reactions in the pathway are inherently stereoselective, starting with the specific enantiomer of the precursor, (S)-reticuline.

The primary point of stereochemical control in the formation of the aporphine scaffold of isocorytuberine-related compounds is the action of corytuberine synthase (CYP80G2). This enzyme specifically recognizes and converts the (S)-enantiomer of reticuline into (S)-corytuberine. acs.orgwikipedia.org The intramolecular C-C coupling reaction catalyzed by CYP80G2 proceeds with a high degree of stereospecificity, ensuring the formation of the correct (S)-configured aporphine core. This inherent selectivity of the enzyme obviates the need for external chiral auxiliaries or resolution steps that are often required in chemical synthesis.

While the direct epimerization of this compound in in vitro systems has not been extensively detailed, the broader context of benzylisoquinoline alkaloid biosynthesis provides insights into enzymatic strategies for controlling stereochemistry. The existence of both (S)- and (R)-configured aporphine alkaloids in nature suggests that plants have evolved distinct enzymatic machinery to produce different stereoisomers. wikipedia.org

Research into the biosynthesis of other BIAs, such as morphine, has revealed specific enzymes that control stereochemistry at the reticuline branch point. For instance, the conversion of (S)-reticuline to (R)-reticuline, a crucial step for morphine synthesis, is catalyzed by a reticuline epimerase, which is a fusion of a cytochrome P450 and an aldo-keto reductase. This enzyme proceeds via a 1,2-dehydroreticuline (B1196774) intermediate. While not directly involved in isocorytuberine synthesis, this illustrates a natural strategy for epimerization.

In the context of aporphine alkaloids, recent studies have identified cytochrome P450 enzymes with specificity for (R)-configured substrates. For example, from Stephania tetrandra, the enzyme StCYP80Q5 was found to have activity towards (R)-configured benzylisoquinoline precursors, leading to the formation of a different class of aporphine alkaloids. jipb.netchalmers.se This discovery underscores the principle that stereochemical diversity in natural products is achieved through the evolution of enzymes with distinct substrate stereoselectivity.

Therefore, in reconstituted in vitro systems for producing specific stereoisomers of aporphine alkaloids, the primary strategy for stereochemical control is the selection and use of enzymes with the desired stereospecificity. For the synthesis of (S)-corytuberine, the precursor to (+)-isocorytuberine, the use of a CYP80G2-type enzyme is essential. The potential for epimerization at the aporphine core itself would likely require the discovery of novel epimerase enzymes that act on this specific scaffold, a research area that remains to be fully explored.

Synthetic Methodologies and Analog Development

Directed Total Synthesis Approaches

One of the classical and biogenetically-inspired methods for constructing the aporphine (B1220529) core is through phenol-coupling reactions . This approach mimics the proposed biosynthetic pathway in plants where phenolic groups on a benzylisoquinoline precursor are oxidatively coupled. rsc.orgrsc.org The synthesis of both corydine (B190833) and isocorytuberine has been achieved using this type of reaction. rsc.orgchem960.comrsc.org

More contemporary methods have focused on increasing efficiency and modularity. A prominent strategy involves the use of palladium-catalyzed direct arylation . This allows for the formation of the key biaryl bond that defines the aporphine scaffold. The general sequence involves a Bischler-Napieralski cyclization to form a dihydroisoquinoline, which is then reduced to a tetrahydroisoquinoline (THIQ). The crucial C-C bond to form the fourth ring is then created via an intramolecular direct arylation reaction. researchgate.net This method has been successfully applied to the synthesis of various aporphine alkaloid analogues. researchgate.netresearchgate.net

Synthetic Strategy Key Reaction Type Description Reference
Biomimetic SynthesisPhenol (B47542) Oxidative CouplingIntramolecular coupling of phenolic groups on a benzylisoquinoline precursor to form the dibenzo[de,g]quinoline core. chem960.com, rsc.org, rsc.org
Modern CatalysisPalladium-Catalyzed Direct ArylationFormation of the aporphine core via an intramolecular Pd-catalyzed C-H arylation of a suitably substituted N-acyl tetrahydroisoquinoline. researchgate.net, researchgate.net
Cascade ReactionsBiomimetic CascadeA sequence of reactions, often triggered by a single event, that emulates the efficiency of natural biosynthetic pathways to rapidly build molecular complexity. societechimiquedefrance.fr

Stereoselective and Enantioselective Synthetic Strategies

Stereoselectivity, the preferential formation of one stereoisomer over others, is a critical challenge in chemical synthesis. chemistrydocs.comegrassbcollege.ac.in Given that the biological activity of chiral molecules is often dependent on their specific configuration, developing enantioselective syntheses is paramount.

For aporphine alkaloids, enantioselectivity can be introduced at various stages. One effective method involves the use of chiral building blocks derived from the "chiral pool." For instance, an enantioselective synthesis of isoquinoline (B145761) alkaloids has been developed using chiral aldehydes prepared from D-(-)-tartaric acid as the starting material. cdnsciencepub.com These chiral synthons guide the formation of the desired stereocenter in the final product.

Another powerful strategy is the use of asymmetric catalysis . This involves employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. A notable example in the synthesis of aporphine alkaloids is the late-stage asymmetric hydrogenation of a dehydroaporphine intermediate. researchgate.net This reaction, often utilizing chiral iridium(I) or ruthenium-based catalysts, can set the crucial stereocenter of the aporphine core with high enantioselectivity. researchgate.net The development of predictive models based on physical organic chemistry principles continues to advance the rational design of such stereoselective reactions. rsc.org

Strategy Methodology Description Reference
Chiral Pool SynthesisUse of Chiral Auxiliaries/Building BlocksStarting the synthesis with an enantiomerically pure compound, such as D-(-)-tartaric acid, to introduce stereochemistry that is carried through the reaction sequence. cdnsciencepub.com
Asymmetric CatalysisLate-Stage Enantioselective HydrogenationThe reduction of a prochiral dehydroaporphine intermediate using a chiral metal catalyst (e.g., Ru- or Ir-based) to create the stereogenic center with high enantiomeric excess. researchgate.net
Diastereoselective ReactionsSubstrate-Controlled InductionUtilizing existing stereocenters within a molecule to direct the stereochemical outcome of a subsequent reaction, such as the reduction of a carbonyl group. chemistrydocs.com

Synthesis of Aporphine Analogues and Derivatives

The synthesis of analogues, or structurally similar compounds, is crucial for exploring structure-activity relationships (SAR). rsc.org For aporphine alkaloids, synthetic routes are often designed to be flexible, allowing for the creation of a variety of derivatives.

A common approach is the late-stage functionalization of a common intermediate. nih.gov For example, a series of C1-substituted aporphine analogues have been synthesized from a common precursor. nih.gov In this work, a key intermediate was subjected to reactions with various alkyl halides to produce a library of phenol ether derivatives, which were then further modified to yield the target analogues. nih.gov

The palladium-catalyzed direct arylation methodology is also exceptionally well-suited for creating diversity. researchgate.net By changing the coupling partners in the arylation step, chemists can readily access aporphines with different substitution patterns on their aromatic rings. This modularity is a key feature of modern synthetic strategies like analogue-oriented synthesis (AOS), which prioritizes the ability to generate numerous derivatives from a common pathway. rsc.org

Analogue Type Synthetic Approach Example Modification Reference
C1-Substituted AnaloguesAlkylation of Phenolic PrecursorReaction of a protected aporphine intermediate with various alkyl and benzyl (B1604629) halides to introduce diverse ether-linked substituents at the C1 position. nih.gov
C2-Substituted AnaloguesDirect ArylationPalladium-catalyzed coupling of a tetrahydroisoquinoline with different aryl halides to introduce substituents at the C2 position of the aporphine core. researchgate.net
Varied Aromatic SubstitutionModular Synthesis via Cross-CouplingUtilizing different substituted starting materials in a convergent synthesis to produce analogues with diverse patterns of methoxy (B1213986) and hydroxyl groups on the aromatic rings. researchgate.net, researchgate.net

Advanced Chemical Modification and Derivatization Techniques for Structural Diversification

Structural diversification goes beyond simple analogue synthesis and aims to create a broad range of molecular architectures, sometimes diverging significantly from the original natural product scaffold. This is often achieved through advanced chemical modification and derivatization. nih.govrsc.org The goal is to explore a wider chemical space, which can be guided by strategies such as diversity-oriented synthesis (DOS) or function-oriented synthesis (FOS). rsc.org

For aporphines, chemical modification can involve reactions targeting the various functional groups present in the molecule. The nitrogen atom is a common site for modification. For instance, the presence or absence of an N-methyl group can significantly affect the biological properties of aporphine alkaloids. ar-raniry.ac.id Derivatization techniques can include N-alkylation, N-acylation, or N-oxidation to generate a host of new compounds.

The aromatic rings offer another handle for diversification. Electrophilic aromatic substitution reactions could be employed to introduce new functional groups, although regioselectivity can be a challenge. More controlled methods, such as directed ortho-metalation followed by quenching with an electrophile, provide a more precise way to functionalize the scaffold. The development of methods for the chemical modification of complex biomolecules is an active area of research, with the aim of achieving high chemo- and site-selectivity under mild, biocompatible conditions. rsc.orgmdpi.com Mass spectrometry techniques are often used to characterize the resulting structurally diverse alkaloids. scispace.com

Molecular and Cellular Mechanistic Investigations in Vitro

Direct Molecular Target Identification and Engagement Studies

The precise molecular targets of (+-)-Isocorytuberine have not been extensively elucidated in publicly available scientific literature. Direct target identification, a critical step in drug discovery, involves methods that pinpoint the specific biomolecules with which a compound interacts to elicit a biological response. ucl.ac.ukdrughunter.com Techniques such as affinity-based chemical proteomics, cellular thermal shift assays (CETSA), and various proteomic analyses are employed to isolate and identify these targets. drughunter.comfrontiersin.org

These approaches can differentiate between direct and indirect interactions, providing a clearer understanding of a compound's mechanism of action. nih.gov For instance, the cellular thermal shift assay relies on the principle that a ligand binding to its target protein increases the protein's thermal stability. frontiersin.org While these methodologies are well-established, their specific application to comprehensively deconvolve the targets of this compound has not been reported. Research on other natural products has successfully used such techniques to identify targets, for example, identifying Y-box binding protein 1 (YBX1) as a direct target of tamoxifen. nih.gov However, for this compound, there remains a gap in knowledge regarding its direct molecular binding partners within the cell.

Receptor Binding and Ligand-Target Interaction Profiling

The characterization of how a ligand interacts with its target receptors is fundamental to understanding its pharmacological profile. meilerlab.orgvolkamerlab.org This involves determining binding affinities (often expressed as Ki or IC₅₀ values) for a range of receptors and modeling the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. meilerlab.orgrsc.org

Specific receptor binding data for this compound is not extensively documented. However, studies on related aporphine (B1220529) and protoberberine alkaloids provide insights into the potential receptor families that might be relevant. The aporphine alkaloid glaucine (B1671577), for example, demonstrates antagonist activity at α1-adrenergic receptors and also interacts with 5-hydroxytryptamine (5-HT) and dopamine (B1211576) receptors. sci-hub.se Other related alkaloids have shown affinity for various central nervous system receptors, suggesting a potential area for future investigation for this compound. sci-hub.se For instance, certain protoberberine alkaloids, a class structurally related to aporphines, have been shown to bind to α2-adrenergic receptors. researchgate.net

Alkaloid ClassSpecific CompoundReceptor Target(s)Observed Interaction
AporphineGlaucineα1-adrenergic receptors, 5-HT receptors, Dopamine receptorsAntagonist at α1 receptors; general interaction with 5-HT and dopamine receptors. sci-hub.se
ProtoberberineBerberineα2-adrenergic receptorBinding affinity with an IC₅₀ of 476 nM. researchgate.net
ProtoberberinePalmatineα2-adrenergic receptorBinding affinity with an IC₅₀ of 956 nM. researchgate.net
Tetrahydroprotoberberinel-ScoulerineDopamine receptors, σ receptorsDemonstrates binding affinity. sci-hub.se

Enzymatic Functional Modulation Studies (e.g., Inhibition, Activation)

Eukaryotic protein kinases are a large family of enzymes that play crucial roles in regulating the majority of cellular pathways by catalyzing the phosphorylation of specific substrates. elifesciences.orgproteopedia.org This process acts as a molecular switch, altering the substrate's activity, localization, or interaction with other proteins. dkfz.de Given their central role in signal transduction, kinases are significant targets for therapeutic intervention, particularly in oncology and inflammatory diseases. elifesciences.org

Despite the importance of this enzyme class, direct investigations into the effects of this compound on the activity of specific eukaryotic kinases are not reported in the current body of scientific literature. The potential for this compound to modulate kinase activity remains an open area for research.

Topoisomerases are vital enzymes that manage the topology of DNA, playing critical roles in replication, transcription, and chromosome segregation. Their inhibition can lead to cell death, making them effective targets for anticancer drugs. nih.gov Studies on aporphine alkaloids structurally related to this compound have revealed significant interactions with these enzymes.

Several aporphines have been shown to bind to DNA, behaving as typical intercalating agents. nih.govresearchgate.net This DNA binding is often a prerequisite for interfering with topoisomerase function. Biochemical experiments have demonstrated that certain aporphines, such as actinodaphnine, cassythine, and dicentrine, effectively interfere with the catalytic activity of topoisomerases. nih.govucl.ac.be In contrast, other tested aporphines, including boldine (B1667363), bulbocapnine, glaucine, and isocorydine (B1672225), did not share this activity, even though they also intercalate into DNA. nih.govucl.ac.be Dicentrine, in particular, has been identified as an inhibitor of topoisomerase II. nih.gov This suggests that specific structural features beyond general DNA intercalation are necessary for topoisomerase inhibition within the aporphine class.

Aporphine AlkaloidEffect on Topoisomerase Catalytic Activity
ActinodaphnineInhibitory. nih.govucl.ac.be
CassythineInhibitory. nih.govucl.ac.be
DicentrineInhibitory (specifically Topoisomerase II). nih.govucl.ac.benih.gov
Liriodenine (Oxoaporphine)Inhibitory (Topoisomerase II poison). researchgate.net
BoldineNo interference observed. nih.govucl.ac.be
BulbocapnineNo interference observed. nih.govucl.ac.be
GlaucineNo interference observed. nih.govucl.ac.be
IsocorydineNo interference observed. nih.govucl.ac.be

Modulation of Intracellular Signaling Pathways in Cellular Models

Intracellular signaling pathways are complex networks that transmit signals from the cell surface to intracellular targets, governing fundamental cellular processes. genome.jpwikipedia.org The modulation of these pathways is a key mechanism for many pharmacologically active compounds. While direct evidence for this compound is scarce, studies on the related aporphine alkaloid glaucine provide valuable clues.

MAPK and PI3K-AKT Signaling: The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-kinase (PI3K)-AKT pathways are central to regulating cell proliferation, survival, and differentiation. thermofisher.comnih.govwikipedia.orgnih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer. nih.govnih.gov Currently, there is no specific data demonstrating that this compound modulates the MAPK or PI3K-AKT pathways.

NF-κB Signaling: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune response, inflammation, and cell survival. cellsignal.comwikipedia.org Research has shown that the aporphine alkaloid glaucine can suppress the activation of NF-κB, which in turn inhibits the expression of downstream targets like matrix metalloproteinase-9 (MMP-9). sci-hub.se This indicates that compounds of this class can interfere with this pro-inflammatory and pro-survival signaling cascade.

Calcium Signaling: Calcium ions (Ca²⁺) are ubiquitous second messengers that control a vast array of cellular processes, from muscle contraction to gene transcription. cusabio.comwikipedia.org The concentration of intracellular calcium is tightly regulated by channels and pumps. kegg.jp Glaucine has been reported to function as a calcium channel blocker, directly modulating a key component of the calcium signaling machinery. sci-hub.se This action can have profound effects on cellular function.

Signaling PathwayRelated AlkaloidObserved Effect
NF-κB SignalingGlaucineSuppresses activation of NF-κB. sci-hub.se
Calcium SignalingGlaucineActs as a calcium channel blocker. sci-hub.se
MAPK SignalingN/ANo specific data available for related aporphines.
PI3K-AKT SignalingN/ANo specific data available for related aporphines.

Advanced In Vitro Models and Methodologies for Mechanism Elucidation

To unravel the complex biological activities of natural compounds like this compound, researchers are increasingly turning to advanced computational and cell culture models. These methodologies offer deeper insights into the multi-faceted interactions between a compound and biological systems.

Studies have utilized network pharmacology to explore the mechanisms of herbs and formulations that contain this compound among other alkaloids. researchgate.net For instance, research on different Corydalis species, a known source of Isocorytuberine, has employed this technique to identify key therapeutic targets related to conditions like non-small cell lung cancer and neuroinflammation. nih.govnih.gov These analyses typically involve identifying the active ingredients, predicting their biological targets using various databases, and then constructing protein-protein interaction (PPI) networks to elucidate the most critical pathways affected. nih.gov

Table 1: Key Concepts in Network Pharmacology for Alkaloid Research

Concept Description Relevance to this compound
Multi-Component Traditional medicines contain numerous chemical compounds. Isocorytuberine is one of many alkaloids in plants like Corydalis. researchgate.net
Multi-Target Active compounds often interact with multiple protein targets. Predicts a range of potential biological targets for the compound. nih.gov
Multi-Pathway The therapeutic effect arises from modulating several signaling pathways simultaneously. Helps to understand the holistic biological effect beyond a single mechanism. nih.gov

| Network Analysis | Uses bioinformatics tools to build and analyze interaction networks between compounds, genes, and diseases. | Identifies key proteins and pathways central to the compound's mechanism. researchgate.net |

Molecular dynamics (MD) and related computational techniques like molecular docking are powerful tools for investigating biomolecular interactions at an atomic level. nih.govnih.gov MD simulations predict how a protein-ligand complex behaves over time, providing insights into binding stability, conformational changes, and the thermodynamics of the interaction. nih.govambermd.org These methods are integral to modern structure-based drug design. nih.gov

While comprehensive molecular dynamics simulation studies focused solely on this compound are not prominent in the searched literature, molecular docking, a method that predicts the preferred binding orientation of a ligand to a receptor, has been applied. A molecular docking study investigated the potential of various alkaloids, including this compound, as inhibitors of the anti-apoptotic protein Bcl-xL, a significant target in cancer therapy. researchgate.net The study calculated the binding affinity and identified the key amino acid residues involved in the interaction. researchgate.net

Table 2: Molecular Docking Results for this compound with Bcl-xL Protein

Parameter Finding Source
Target Protein Bcl-xL researchgate.net
Binding Affinity -6.9 kcal/mol researchgate.net
Interacting Residues (Hydrogen Bonds) Arg139 researchgate.net

| Interacting Residues (Hydrophobic Contacts) | Phe105, Arg139, Ala142 | researchgate.net |

These computational findings suggest a potential mechanism of action for this compound and provide a strong foundation for further experimental validation and more advanced simulations.

Traditional two-dimensional (2D) cell cultures, where cells grow in a flat monolayer, often fail to replicate the complex microenvironment of living tissues. insphero.com In recent years, three-dimensional (3D) cell culture models, such as spheroids and organoids, have emerged as a more physiologically relevant alternative. frontiersin.orgnih.gov These models allow cells to grow in three dimensions, fostering cell-cell and cell-matrix interactions that more closely mimic an in vivo state. insphero.comfrontiersin.org This increased complexity provides more accurate insights into cellular mechanisms, tumor progression, and drug efficacy and resistance. frontiersin.orgnih.gov

The use of 3D models is becoming instrumental in pharmacology for understanding drug responses and elucidating mechanisms. biocompare.comresearchgate.net For instance, 3D cultures have been crucial in studying extracellular matrix remodeling, inflammation-driven disorders, and the role of hypoxia in cancer cell survival. mdpi.com

Despite the clear advantages of these advanced models, specific studies employing 3D cell cultures to investigate the mechanistic details of this compound have not been identified in the reviewed literature. The application of 3D spheroid or organoid models, particularly in cancer research, could provide significant insights into how this compound affects tumor microenvironments, cell invasion, and therapeutic resistance, bridging the gap between simple in vitro assays and in vivo conditions.

Table 3: Comparison of 2D and 3D Cell Culture Models

Feature 2D Cell Culture 3D Cell Culture Source(s)
Cell Morphology Flattened, unnatural More natural, rounded insphero.com
Cell-Cell Interaction Limited to lateral contacts Extensive, multi-directional frontiersin.org
Microenvironment Lacks physiological gradients Mimics in vivo gradients (e.g., oxygen, nutrients) frontiersin.orgnih.gov
Gene Expression Can differ significantly from in vivo profiles More closely reflects in vivo gene expression frontiersin.org
Drug Response Often shows higher sensitivity to drugs Can exhibit higher drug resistance, more predictive of clinical outcomes biocompare.com

| Application | High-throughput screening, basic assays | Mechanistic studies, personalized medicine, drug discovery | nih.govmdpi.com |

Structure Activity Relationship Sar Studies and Computational Drug Design

Elucidation of Critical Structural Determinants for Biological Activities

The bioactivity of (+-)-Isocorytuberine, a tetrahydroxy-dimethoxy aporphine (B1220529) alkaloid, is dictated by several key structural elements. Research has identified the arrangement of its substituent groups on the aporphine core and its stereochemistry as critical determinants for its interactions with targets such as dopamine (B1211576) receptors and acetylcholinesterase (AChE).

The Aporphine Scaffold: The rigid, tetracyclic aporphine core provides the fundamental framework necessary for orienting the functional groups in a specific three-dimensional arrangement, allowing for precise fitting into the binding pockets of target proteins.

Hydroxyl and Methoxy (B1213986) Group Substitution: The substitution pattern at positions C-1, C-2, C-10, and C-11 is paramount. Isocorytuberine features methoxy groups at C-1 and C-10 and phenolic hydroxyl groups at C-2 and C-11. The two hydroxyl groups are particularly significant. They can act as both hydrogen bond donors and acceptors, enabling strong interactions with polar amino acid residues within receptor binding sites. For instance, in its interaction with the acetylcholinesterase enzyme, the phenolic hydroxyls are crucial for anchoring the molecule within the active site gorge.

Stereochemistry at C-6a: As an aporphine alkaloid, Isocorytuberine possesses a chiral center at the C-6a position. The (S)-configuration is typically associated with higher affinity for dopamine D1 and D2 receptors. This stereoselectivity highlights the importance of the specific spatial orientation of the entire molecule for effective receptor recognition and binding. The absolute configuration dictates how the A and D rings are oriented relative to each other, which in turn affects the presentation of the key pharmacophoric groups to the receptor.

The combination of these features—a rigid scaffold, specific hydroxyl group placement for hydrogen bonding, and defined stereochemistry—collectively determines the biological profile of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling offers a powerful analytical approach to correlate the structural properties of a series of compounds with their biological activities. For aporphine alkaloids, including Isocorytuberine, QSAR studies have been employed to build predictive models, particularly for their acetylcholinesterase (AChE) inhibitory activity.

These models translate molecular structures into a set of numerical values known as molecular descriptors. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume), topological (e.g., connectivity indices), or hydrophobic (e.g., LogP). By applying statistical methods like multiple linear regression (MLR), researchers can develop mathematical equations that predict the activity of new or untested compounds based solely on their calculated descriptors.

A study focusing on a series of aporphine alkaloids identified several key descriptors that significantly influence AChE inhibition. The resulting QSAR model demonstrated that a combination of electronic and topological properties is essential for potent activity.

The general form of a QSAR equation can be represented as: Biological Activity = c0 + (c1 * D1) + (c2 * D2) + ... + (cn * Dn) Where c represents coefficients and D represents the calculated molecular descriptors.

The table below summarizes key descriptors found to be influential in QSAR models for AChE inhibition by aporphine alkaloids.

Descriptor TypeSpecific Descriptor ExampleInfluence on AChE Inhibitory ActivityRationale
ElectronicHighest Occupied Molecular Orbital (HOMO) EnergyPositive CorrelationIndicates the molecule's ability to donate electrons, which can be crucial for interactions with electron-deficient sites in the enzyme.
TopologicalWiener Index (W)Negative CorrelationRelates to molecular branching and compactness. A more compact structure may fit better into the constrained active site of AChE.
ElectronicDipole MomentPositive CorrelationA higher dipole moment suggests stronger polar interactions (e.g., hydrogen bonds) with the enzyme's active site residues.
Steric / GeometricMolecular Surface AreaVariableReflects the overall size of the molecule; an optimal surface area is required for effective binding without steric hindrance.
Note: In a compatible viewer, table headers can be clicked to sort the data.

These predictive models not only validate the experimental SAR findings but also provide a robust framework for the virtual screening and rational design of novel aporphine-based inhibitors with enhanced potency.

Comparative SAR Analysis with Other Aporphine Alkaloids and Isomers

To fully appreciate the structural basis of Isocorytuberine's activity, it is essential to compare it with other structurally related aporphine alkaloids and its own isomers. These comparisons reveal subtle yet critical differences in substitution patterns that lead to significant variations in biological activity.

The primary point of comparison is often the position of the hydroxyl and methoxy groups on the aromatic rings. Isocorytuberine is a 1,10-dimethoxy-2,11-dihydroxyaporphine. Its activity can be contrasted with its regioisomer, Corytuberine (B190840) (1,11-dimethoxy-2,10-dihydroxyaporphine), and other well-known aporphines like Boldine (B1667363) (2,9-dimethoxy-1,10-dihydroxyaporphine) and Glaucine (B1671577) (a fully methoxylated derivative; 1,2,9,10-tetramethoxyaporphine).

Isocorytuberine vs. Corytuberine: The simple swap of a hydroxyl and a methoxy group between positions C-10 and C-11 dramatically impacts activity. Studies have shown that the 2,11-dihydroxy pattern of Isocorytuberine often confers different potency or selectivity compared to the 2,10-dihydroxy pattern of Corytuberine, particularly in enzyme inhibition and receptor binding contexts. This highlights the geometric importance of the C-11 hydroxyl for specific hydrogen bonding interactions.

Isocorytuberine vs. Boldine: Boldine has its hydroxyl groups at C-1 and C-10. The difference in the location of these key hydrogen-bonding groups results in distinct pharmacological profiles. For example, while both compounds may exhibit antioxidant properties, their potencies as enzyme inhibitors or receptor ligands can differ substantially, underscoring the specific requirements of each biological target.

The following table provides a comparative summary of these alkaloids.

CompoundSubstitution Pattern (R-groups)Key SAR Implication
Isocorytuberine R1, R10 = OCH₃; R2, R11 = OHThe 2,11-dihydroxy arrangement is critical for potent interactions via hydrogen bonding at specific target sites.
CorytuberineR1, R11 = OCH₃; R2, R10 = OHRegioisomerism alters the geometry of hydrogen bonding, leading to different activity and selectivity profiles compared to Isocorytuberine.
BoldineR2, R9 = OCH₃; R1, R10 = OHDifferent positioning of hydroxyl groups results in a distinct pharmacological profile, emphasizing target-specific structural requirements.
GlaucineR1, R2, R9, R10 = OCH₃Absence of hydroxyl groups significantly reduces or alters activity in targets reliant on hydrogen bonding, highlighting the role of phenolic groups.
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This comparative analysis demonstrates that the precise positioning of hydroxyl and methoxy substituents on the aporphine scaffold is the single most important factor in tuning the biological activity of this class of alkaloids.

Application of Computational Chemistry for Structure-Function Prediction

Computational chemistry, particularly molecular docking and molecular dynamics (MD) simulations, provides powerful in silico tools to visualize and quantify the interactions between a ligand like Isocorytuberine and its protein target at an atomic level. These methods complement experimental SAR data by offering a mechanistic rationale for observed activities.

Molecular docking studies have been performed to predict the binding mode of Isocorytuberine within the active site of human acetylcholinesterase (hAChE). These simulations aim to find the most energetically favorable conformation and orientation of the ligand within the enzyme's binding pocket.

Key findings from docking Isocorytuberine into hAChE include:

Binding Pose: Isocorytuberine typically orients itself within the narrow, aromatic-rich gorge of the AChE active site. The tetracyclic aporphine core engages in favorable pi-pi stacking and hydrophobic interactions with key aromatic residues such as Trp86, Tyr337, and Trp286.

Hydrogen Bonding: The C-2 and C-11 hydroxyl groups are predicted to be the primary anchors. They form critical hydrogen bonds with amino acid residues like Tyr124 or Ser203, which are part of the catalytic anionic site (CAS) or peripheral anionic site (PAS) of the enzyme. These specific hydrogen bonds are responsible for the high-affinity binding and are consistent with SAR data showing the importance of these groups.

Binding Energy: The simulations calculate a binding free energy (ΔG), which is a theoretical estimate of the affinity of the ligand for the protein. A more negative ΔG value indicates a more stable and favorable interaction. Isocorytuberine consistently shows favorable binding energies in these models, corroborating its observed inhibitory activity.

The table below details the predicted key interactions between Isocorytuberine and the hAChE active site.

Isocorytuberine MoietyInteracting hAChE ResidueType of InteractionSignificance
C-11 Hydroxyl Group (-OH)Tyr124 / Ser125Hydrogen BondAnchors the ligand within the active site gorge, contributing significantly to binding affinity.
C-2 Hydroxyl Group (-OH)Ser203 / Glu202Hydrogen BondProvides an additional anchoring point, increasing the stability of the ligand-enzyme complex.
Aromatic Rings (A, B, D)Trp86, Tyr337Pi-Pi StackingOrients the ligand correctly within the aromatic gorge of the peripheral anionic site (PAS).
Aporphine ScaffoldTrp286, Phe338Hydrophobic / van der WaalsStabilizes the overall binding pose through shape complementarity with the active site.
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Molecular dynamics simulations can further refine these static docking poses by simulating the movement of the ligand-protein complex over time, providing insights into the stability of the predicted interactions. Collectively, these computational approaches provide a detailed, atomistic understanding of Isocorytuberine's structure-function relationship, validating experimental findings and guiding future drug design efforts.

Advanced Analytical Methodologies for + Isocorytuberine Research

Chromatographic Separation and Quantification Techniques

Chromatography is fundamental to the isolation and quantification of (+-)-Isocorytuberine. The choice of technique depends on the analytical objective, whether it is for purification, quantification, or preliminary identification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aporphine (B1220529) alkaloids due to its high resolution and sensitivity. researchgate.net When coupled with a Diode-Array Detector (DAD) or a standard UV-Vis detector, HPLC allows for both the quantification and preliminary identification of this compound. nih.govresearchgate.net

The separation is typically achieved using a reversed-phase column (e.g., C18), where a polar mobile phase is used to elute compounds from a nonpolar stationary phase. nih.gov The mobile phase often consists of an aqueous component (containing buffers like ammonium acetate or acids like formic acid to improve peak shape for basic alkaloids) and an organic modifier such as acetonitrile or methanol (B129727). researchgate.net The DAD detector measures the absorbance of the eluting compounds across a range of UV-Vis wavelengths simultaneously, generating a three-dimensional plot of absorbance, wavelength, and time. This is particularly useful for identifying alkaloids, as they often possess characteristic UV absorbance spectra, which can be compared against a spectral library for tentative identification. researchgate.net For quantification, a calibration curve is constructed by analyzing known concentrations of a pure this compound standard.

Table 1. Representative HPLC-DAD Parameters for Aporphine Alkaloid Analysis.
ParameterTypical Condition
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase AWater with 0.1% Formic Acid or 10 mM Ammonium Acetate
Mobile Phase BAcetonitrile or Methanol
Elution ModeGradient Elution
Flow Rate0.8 - 1.2 mL/min
Column Temperature25 - 40 °C
DetectionDAD at 220-400 nm (monitoring at specific wavelengths like 280 nm and 310 nm)
Injection Volume5 - 20 µL

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. nih.govsciprofiles.com It is highly effective for the analysis of volatile and thermally stable compounds. Aporphine alkaloids like this compound are generally not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is often required to increase their volatility and thermal stability. Silylation, for example, can be used to convert polar hydroxyl (-OH) and amine (-NH) groups into less polar and more volatile trimethylsilyl (TMS) ethers and amines.

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column (e.g., 5% phenyl polymethylsiloxane). nih.gov The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for the molecule, which can be compared against spectral libraries (like NIST or Wiley) for confident identification. nih.gov GC-MS provides excellent sensitivity and selectivity, making it suitable for detecting trace amounts of the compound in complex mixtures. researchgate.net

Table 2. General GC-MS Parameters for the Analysis of Derivatized Alkaloids.
ParameterTypical Condition
Derivatization AgentBSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane)
GC ColumnFused-silica capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)
Carrier GasHelium, constant flow mode (e.g., 1 mL/min)
Injector Temperature250 - 280 °C
Oven ProgramInitial temp ~100 °C, ramp at 5-10 °C/min to ~300 °C, hold for 5-10 min
Ionization ModeElectron Ionization (EI) at 70 eV
Mass AnalyzerQuadrupole
Scan Range50 - 550 m/z

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for the qualitative analysis of this compound. brieflands.com It is often employed for screening plant extracts for the presence of alkaloids, monitoring the progress of extraction or purification procedures, and optimizing solvent systems for column chromatography. phcogj.com

In TLC, a sample is spotted onto a plate coated with a thin layer of an adsorbent material, such as silica gel (the stationary phase). The plate is then placed in a sealed chamber containing a solvent or mixture of solvents (the mobile phase). The mobile phase moves up the plate by capillary action, and the components of the sample separate based on their differential affinities for the stationary and mobile phases. The separation is quantified by the Retention Factor (Rf), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front. Alkaloids are often visualized on the TLC plate by spraying with a specific chromogenic agent, such as Dragendorff's reagent, which produces characteristic colored spots (typically orange to brown). phcogj.com

Table 3. Example of a TLC System for Aporphine Alkaloid Separation.
ParameterDescription
Stationary PhaseSilica gel 60 F254 pre-coated plates
Mobile PhaseChloroform : Methanol : Ammonia (e.g., 90:9:1, v/v/v)
ChamberSaturated with mobile phase vapor
DetectionUV light (254 nm and 366 nm) and Dragendorff's reagent

Capillary Electrophoresis (CE) is a high-resolution separation technique that separates ions based on their electrophoretic mobility in an applied electric field. nih.govspringernature.com Since this compound is a basic alkaloid, it will be positively charged in an acidic buffer, making it an ideal candidate for analysis by CE, particularly the Capillary Zone Electrophoresis (CZE) mode. nih.gov

In CZE, a fused-silica capillary is filled with a background electrolyte (BGE) or running buffer. mdpi.com A small plug of the sample is introduced, and a high voltage is applied across the capillary. Cations will migrate toward the cathode at a velocity dependent on their charge-to-size ratio, resulting in separation. Detection is commonly performed using on-column UV-Vis absorbance. CE offers advantages of high efficiency, short analysis times, and minimal sample and solvent consumption. nih.gov Modifiers such as cyclodextrins can be added to the BGE to achieve the separation of chiral compounds, which would be relevant for resolving the enantiomers of isocorytuberine if needed.

Table 4. Illustrative Capillary Zone Electrophoresis (CZE) Conditions for Alkaloid Analysis.
ParameterTypical Condition
CapillaryUncoated fused-silica (e.g., 50 cm total length, 40 cm effective length, 50 µm i.d.)
Background Electrolyte (BGE)25-50 mM Phosphate or Borate buffer, pH 2.5 - 4.5
Applied Voltage15 - 25 kV (positive polarity)
Temperature25 °C
InjectionHydrodynamic (e.g., 50 mbar for 5 s)
DetectionUV absorbance at ~210 nm or ~280 nm

Spectroscopic Characterization Methods

While chromatography is excellent for separation and quantification, spectroscopy is indispensable for the definitive structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for determining the complete molecular structure of organic compounds like this compound. nih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. emerypharma.com

1D NMR (¹H and ¹³C): One-dimensional NMR experiments provide fundamental structural information.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons in the molecule, their chemical environment (chemical shift, δ), the number of neighboring protons (multiplicity or splitting pattern), and the relative number of protons of each type (integration). oregonstate.educompoundchem.com For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons, methoxy (B1213986) group protons, the N-methyl group protons, and the protons on the chiral center and other aliphatic parts of the aporphine core.

¹³C NMR: The carbon-13 NMR spectrum shows a signal for each unique carbon atom in the molecule. compoundchem.comlibretexts.org The chemical shift of each carbon indicates its type (e.g., aromatic, aliphatic, methoxy, quaternary). oregonstate.edu Decoupled ¹³C spectra, where all signals appear as singlets, are standard for determining the number of unique carbons.

Table 5. Expected Data from 1D NMR Analysis of this compound.
ExperimentInformation ObtainedExample Data Format
¹H NMRChemical environment and connectivity of protons.δ (ppm), multiplicity (s, d, t, q, m), coupling constant (J in Hz), integration
¹³C NMRNumber and chemical environment of unique carbons.δ (ppm)

2D NMR: Two-dimensional NMR experiments correlate signals from the 1D spectra, allowing for the unambiguous assignment of all protons and carbons and the assembly of the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds (¹H-¹H J-coupling). sdsu.edu It is used to identify adjacent protons and map out spin systems within the molecule, such as the sequence of protons in the aliphatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu It is essential for assigning the ¹³C signals based on the already assigned ¹H signals (or vice-versa). nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C coupling). columbia.edu HMBC is crucial for connecting different spin systems identified by COSY. For instance, it can show correlations from methoxy protons to the aromatic carbon they are attached to, or from aromatic protons to quaternary carbons, thereby piecing together the entire molecular skeleton.

By combining the information from these 1D and 2D NMR experiments, researchers can definitively confirm the structure of this compound, including the placement of hydroxyl and methoxy substituents on the aromatic rings.

Table 6. Role of 2D NMR Experiments in the Structural Elucidation of this compound.
ExperimentCorrelation TypeStructural Information Yielded
COSY¹H ↔ ¹H (2-3 bonds)Identifies neighboring protons; traces H-C-C-H pathways.
HSQC¹H ↔ ¹³C (1 bond)Assigns carbons based on their attached protons.
HMBC¹H ↔ ¹³C (2-3 bonds)Connects molecular fragments across quaternary carbons and heteroatoms.

Mass Spectrometry (MS, UPLC-ESI-QTOF-MS)

Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF-MS) is a cornerstone technique for the analysis of this compound. This method offers high resolution, mass accuracy, and sensitivity, making it ideal for identifying and characterizing alkaloids in complex matrices such as plant extracts.

In a typical UPLC-ESI-QTOF-MS analysis, the sample is first separated chromatographically on a UPLC system, which provides rapid and efficient separation of compounds. The eluent is then introduced into the mass spectrometer via an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ in positive ion mode, which is common for alkaloid analysis. This helps in the accurate determination of the molecular weight.

The QTOF analyzer provides high-resolution mass data, allowing for the determination of the elemental composition of the parent ion and its fragments. Tandem mass spectrometry (MS/MS) experiments are performed to induce fragmentation of the protonated molecule. The resulting fragmentation pattern is a structural fingerprint of the molecule. For aporphine alkaloids like this compound, characteristic fragmentation pathways include the loss of substituents from the aromatic rings and the isoquinoline (B145761) core. For instance, the fragmentation of the related aporphine alkaloid isocorydine (B1672225) reveals characteristic losses and fragment ions that help in its identification. While specific fragmentation data for this compound is not widely published, analysis of its structure suggests that characteristic neutral losses, McLafferty rearrangements, and 1,3-rearrangements would be key features in its MS/MS spectrum, similar to other seco-sativene sesquiterpenoids. frontiersin.org The high mass accuracy of the TOF analyzer is critical in distinguishing between isobaric compounds, which are common in plant metabolomes.

Table 1: UPLC-ESI-QTOF-MS Parameters for Aporphine Alkaloid Analysis

Parameter Typical Value/Setting Purpose
Chromatography
Column C18 reversed-phase Separation of alkaloids based on polarity.
Mobile Phase Acetonitrile/Water with formic acid Provides good peak shape and ionization efficiency.
Flow Rate 0.2 - 0.4 mL/min Optimal for UPLC separations.
Mass Spectrometry
Ionization Mode Positive ESI Efficiently protonates alkaloids.
Mass Range 50 - 1000 m/z Covers the mass range of most alkaloids.
Fragmentor Voltage 150 V Can be optimized to control in-source fragmentation. nih.gov
Collision Energy (CID) 10 - 80 V Varied to obtain informative MS/MS spectra. nih.gov

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) spectrophotometry is a valuable technique for the qualitative and quantitative analysis of compounds containing chromophores. psu.eduoist.jp The aporphine scaffold of this compound, with its conjugated aromatic system, absorbs light in the UV-Vis region, making this technique suitable for its detection.

Quantitatively, the absorbance of a solution is directly proportional to the concentration of the absorbing species, a relationship described by the Beer-Lambert Law. This allows for the determination of the concentration of this compound in a solution, provided a pure standard is available for calibration. UV-Vis spectrophotometry is a simple, rapid, and cost-effective method often used for routine quantification and purity checks. frontiersin.org

Table 2: Application of UV-Vis Spectrophotometry in Alkaloid Analysis

Application Description Key Parameters
Qualitative Analysis Identification of the aporphine chromophore based on the absorption spectrum. Wavelength of maximum absorbance (λmax).
Quantitative Analysis Determination of concentration using the Beer-Lambert Law. Molar absorptivity (ε), path length (l), and absorbance (A).
Purity Assessment Comparison of the spectrum of a sample to that of a pure standard. Spectral shape and λmax.

Metabolomics Profiling and Dereplication Strategies

Metabolomics aims to comprehensively identify and quantify all small molecules (metabolites) in a biological sample. mdpi.com In the context of natural products research, metabolomics profiling, particularly using LC-MS-based methods, is a powerful tool for discovering new compounds and understanding the chemical diversity of an organism. Dereplication is a key step in this process, involving the rapid identification of known compounds to avoid their redundant isolation and characterization.

For this compound, a metabolomics approach would involve generating a detailed chemical profile of a plant extract, such as from a Corydalis species, known to produce aporphine alkaloids. nih.govnih.govmdpi.com UPLC-HR-ESI-MS/MS is the analytical platform of choice for this purpose. The dereplication strategy for identifying this compound within the complex dataset would involve several steps:

Data Acquisition : High-resolution mass spectra and MS/MS data are acquired for all detected ions in the sample.

Database Searching : The accurate mass and fragmentation data are searched against spectral libraries and natural product databases.

Fragmentation Analysis : The MS/MS spectrum of a candidate peak is compared to the known fragmentation patterns of aporphine alkaloids. The presence of characteristic fragment ions and neutral losses for the aporphine core would provide strong evidence for its identification. scielo.brresearchgate.netresearchgate.net

Molecular Networking : This is a powerful bioinformatic approach that organizes MS/MS data based on spectral similarity. In a molecular network, structurally related compounds cluster together, which can help to identify analogues of known alkaloids, even if they are not present in databases.

This dereplication strategy allows for the rapid and confident annotation of this compound in a complex mixture, guiding further isolation and biological activity studies. scielo.brresearchgate.net

Development of Specialized Assays for Biosynthetic Pathway Intermediates and Products

Understanding the biosynthesis of this compound requires the development of specialized assays to identify and quantify its precursors and the products of enzymatic reactions. The biosynthesis of aporphine alkaloids is known to proceed from the benzylisoquinoline alkaloid (S)-reticuline, which is a key branch-point intermediate. frontiersin.orgnih.gov

Specialized assays for studying the biosynthetic pathway of this compound would focus on the enzymes responsible for the key transformations, such as N-methyltransferases and cytochrome P450-dependent monooxygenases that catalyze the formation of the aporphine scaffold through intramolecular oxidative coupling.

Examples of relevant assays include:

Enzyme Assays with Radiolabeled Substrates : These assays involve incubating a putative enzyme with a radiolabeled precursor, such as [¹⁴C]-labeled (S)-reticuline. The reaction products are then separated by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radiolabeled product is detected and quantified.

LC-MS Based Enzyme Assays : This modern approach uses non-radiolabeled substrates. The enzyme is incubated with the precursor, and the reaction mixture is analyzed by LC-MS or LC-MS/MS. The formation of the product is monitored by detecting its specific mass and retention time. For example, an assay could be developed to monitor the conversion of (S)-reticuline to its N-methylated derivative, tembetarine, by a reticuline (B1680550) N-methyltransferase. nih.gov

Coupled Enzyme Assays : In some cases, the product of one enzymatic reaction is the substrate for the next. A coupled assay can be designed where two or more enzymes are included in the reaction mixture to mimic a portion of the biosynthetic pathway.

These specialized assays are essential for identifying the genes and enzymes involved in the biosynthesis of this compound, which can pave the way for metabolic engineering approaches to enhance its production.

Comparative Pharmacological Analysis with Cognate Alkaloids and Natural Products

Comparative Assessment of Antiviral Efficacy with Related Aporphine (B1220529) Alkaloids

The investigation into the antiviral properties of aporphine alkaloids has yielded varied results, highlighting the chemical specificity required for significant activity. Research into (+-)-Isocorytuberine has shown that it does not possess broad-spectrum antiviral capabilities. A study that evaluated several aporphine alkaloids isolated from Stephania cepharantha found that isocorytuberine, along with corydine (B190833), isocorydine (B1672225), and isoboldine, did not exhibit significant antiviral activity against Herpes Simplex Virus-1 (HSV-1), a thymidine (B127349) kinase-deficient strain of HSV-1 (HSV-1 KT-), or Herpes Simplex Virus-2 (HSV-2) at a concentration of 50 μg/mL. researchgate.net

This lack of efficacy contrasts with the documented antiviral effects of other aporphine alkaloids. For instance, glaucine (B1671577), another aporphine alkaloid, has reported antiviral properties. sci-hub.se Furthermore, boldine (B1667363) has demonstrated anti-HIV activity. lookchem.com This disparity underscores the critical role that specific structural features of the aporphine skeleton play in determining antiviral potential. While these compounds share a core tetracyclic structure, variations in the position and nature of substituents on the aromatic rings can dramatically alter their interaction with viral targets.

Table 1: Comparative Antiviral Activity of Selected Aporphine Alkaloids

AlkaloidVirus TestedReported ActivityReference
This compoundHSV-1, HSV-2No significant activity at 50 μg/mL researchgate.net
IsocorydineHSV-1, HSV-2No significant activity at 50 μg/mL researchgate.net
GlaucineGeneralReported antiviral activity sci-hub.se
BoldineHIVDemonstrated anti-HIV activity lookchem.com

Differential Bioactivity Profiling against Isomers and Structurally Similar Aporphine Derivatives

The bioactivity of this compound can be further elucidated by comparing it to its structural isomer, corytuberine (B190840), and other closely related derivatives. dntb.gov.ua Although they share the same molecular formula, the differential arrangement of their functional groups can lead to distinct pharmacological effects. While specific, direct comparative studies on the full range of activities for this compound versus corytuberine are limited, existing data on related compounds allow for inferences on structure-activity relationships. For example, corytuberine is recognized for its antipsychotic and antinociceptive properties, yet it is notably not an anticonvulsant, an activity observed in other aporphines like boldine and glaucine. researchgate.net

In the realm of anticancer research, a molecular docking study explored the interaction of various alkaloids with the anti-apoptotic protein Bcl-xL, a key target in cancer therapy. cjnmcpu.com In this in silico analysis, this compound was predicted to have a binding affinity of -6.9 kcal/mol, suggesting a potential for interaction with this protein target. cjnmcpu.com This provides a quantitative metric that can be used to compare its potential efficacy against that of other aporphine derivatives in future studies. The study of alkaloids from Thalictrum foetidum also included isocorytuberine as a known compound for comparative purposes against newly isolated aporphines with cytotoxicity against human glioma stem cells. unifal-mg.edu.br

Table 2: Differential Bioactivity of Isocorytuberine and Related Aporphines

AlkaloidBioactivity ProfileReference
This compound- No significant antiviral activity against HSV-1/HSV-2. researchgate.net
  • Predicted binding affinity to Bcl-xL: -6.9 kcal/mol. cjnmcpu.com
  • researchgate.netcjnmcpu.com
    Corytuberine- Antipsychotic and antinociceptive activity. researchgate.net
  • Noted to lack anticonvulsant effects. researchgate.net
  • researchgate.net
    Isocorydine- No significant antiviral activity against HSV-1/HSV-2. researchgate.net researchgate.net
    Glaucine- Antiviral, cytotoxic, and antioxidant activities. sci-hub.se
  • Anticonvulsant properties. researchgate.net
  • sci-hub.seresearchgate.net

    Broader Comparative Studies within the Isoquinoline (B145761) Alkaloid Class

    When the analytical scope is widened to the entire isoquinoline alkaloid class, a vast spectrum of pharmacological activities emerges. This class includes clinically significant compounds such as the analgesic morphine and the antimicrobial berberine. unifal-mg.edu.brscispace.com Comparative studies within this class reveal how profoundly the molecular architecture influences biological function.

    One study investigated the cardiac effects of two synthetic isoquinoline alkaloids, demonstrating that one acted as a B-adrenoceptor activator while the other functioned as a broad-spectrum ion channel blocker, a clear example of how subtle structural modifications dictate the mechanism of action. ufpb.br Another comprehensive study compared the metal-chelating properties of 28 different isoquinoline alkaloids. cjnmcpu.com While this compound was not included, its relatives isocorydine and boldine were. The results showed that alkaloids with an ortho-hydroxymethoxy site or a methylenedioxy ring were capable of chelating iron ions, though this effect was often pH-dependent. cjnmcpu.com Such studies provide a framework for predicting the potential activities of less-studied alkaloids like this compound based on its structural motifs.

    Table 3: Comparative Bioactivities of Selected Isoquinoline Alkaloids

    AlkaloidAlkaloid SubclassNoted Pharmacological ActivityReference
    This compoundAporphinePotential anti-inflammatory and antimicrobial activity suggested. dntb.gov.ua dntb.gov.ua
    BerberineProtoberberineAntimicrobial, anti-HBV, and anti-inflammatory activities. lookchem.com lookchem.com
    PapaverineBenzylisoquinolineSmooth muscle relaxant.
    BoldineAporphineAntioxidant, anti-inflammatory, anti-HIV activity. lookchem.com Showed iron chelation ability. cjnmcpu.com lookchem.comcjnmcpu.com
    SanguinarineBenzophenanthridineAnti-infective, cardiotonic, and antiproliferative agent. sci-hub.se sci-hub.se

    Methodological Frameworks for Rigorous Comparative Pharmacological Investigations

    The reliable comparative analysis of alkaloids like this compound relies on robust and multifaceted methodological frameworks that integrate chemical analysis with biological screening.

    Advanced Analytical Chemistry: The initial step involves the precise identification and quantification of alkaloids within complex plant extracts. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS), particularly with high-resolution systems like Quadrupole Time-of-Flight (QTOF), are indispensable tools. dntb.gov.ua These techniques allow for the creation of detailed chemical fingerprints of extracts, enabling the identification of known compounds like isocorytuberine and the tentative characterization of new ones based on their mass and fragmentation patterns.

    In Vitro Bioassays: Once identified, the biological activity is assessed using a battery of in vitro assays. These can range from cell-based assays to measure cytotoxicity against cancer cell lines (e.g., human glioma stem cells) or antiviral efficacy against specific pathogens (e.g., HSV), to enzyme inhibition assays. researchgate.netunifal-mg.edu.br These screenings provide the raw data for comparing the potency and selectivity of different alkaloids.

    Metabolomics and Biochemometrics: Modern approaches increasingly utilize metabolomics to correlate the complete metabolite profile of a plant extract with its observed biological activity. By applying multivariate statistical analyses, such as Principal Component Analysis (PCA) or Orthogonal Partial Least Squares-Discriminant Analysis (OPLS-DA), researchers can identify which specific compounds within the mixture are most likely responsible for the bioactivity. This "biochemometrics" approach can prioritize compounds for isolation and further study, accelerating the discovery process.

    In Silico Modeling: Computational methods, such as molecular docking, serve as powerful predictive tools. cjnmcpu.com These techniques model the interaction between a ligand (the alkaloid) and a biological target (a protein or enzyme) to predict binding affinity and mode of interaction. cjnmcpu.com As demonstrated with the Bcl-xL protein, such studies can guide further experimental work by highlighting alkaloids with a higher probability of being active.

    Together, these integrated methodologies provide a comprehensive framework for moving from the initial identification of an alkaloid in a natural source to a detailed, evidence-based comparison of its pharmacological potential relative to other compounds in its class.

    Q & A

    Q. Q1: What experimental methodologies are recommended for identifying (±)-Isocorytuberine in plant extracts?

    Methodological Answer :

    • Step 1 : Use chromatographic separation (e.g., HPLC or GC) coupled with mass spectrometry (MS) to isolate and identify the compound.
    • Step 2 : Validate findings via nuclear magnetic resonance (NMR) spectroscopy for structural elucidation, focusing on stereochemical assignments using NOESY or ROESY experiments.
    • Step 3 : Compare spectral data with existing databases (e.g., SciFinder, PubChem) and literature to confirm identity .

    Q. Q2: How can researchers optimize the isolation of (±)-Isocorytuberine from complex biological matrices?

    Methodological Answer :

    • Step 1 : Employ solvent partitioning (e.g., ethyl acetate for alkaloid enrichment) followed by column chromatography (silica gel or Sephadex LH-20).
    • Step 2 : Use preparative TLC or HPLC for further purification, monitoring purity via UV-Vis or diode-array detection.
    • Step 3 : Validate purity using melting point analysis and chiral chromatography to resolve enantiomers .

    Intermediate Research Questions

    Q. Q3: What in vitro models are suitable for studying (±)-Isocorytuberine’s interaction with neurotransmitter receptors?

    Methodological Answer :

    • Step 1 : Utilize radioligand binding assays (e.g., using [³H]-ligands) on cloned human receptors (e.g., dopamine D2 or serotonin 5-HT2A).
    • Step 2 : Perform dose-response curves to calculate IC₅₀ values and assess competitive vs. non-competitive inhibition.
    • Step 3 : Validate functional activity via calcium flux or cAMP assays in transfected cell lines .

    Q. Q4: How should researchers design studies to resolve contradictory data on (±)-Isocorytuberine’s cytotoxicity?

    Methodological Answer :

    • Step 1 : Systematically replicate studies under standardized conditions (e.g., cell line origin, passage number, culture media).
    • Step 2 : Control for confounding factors (e.g., solvent effects, endotoxin contamination) using LC-MS and LAL assays.
    • Step 3 : Apply meta-analysis to published data, stratifying by experimental variables (e.g., exposure time, concentration) .

    Advanced Research Questions

    Q. Q5: What computational strategies can predict (±)-Isocorytuberine’s pharmacokinetics and off-target effects?

    Methodological Answer :

    • Step 1 : Use molecular docking (e.g., AutoDock Vina) to screen against ADME-related proteins (e.g., CYP450 isoforms, P-glycoprotein).
    • Step 2 : Apply quantitative structure-activity relationship (QSAR) models to predict bioavailability and toxicity.
    • Step 3 : Validate predictions with in vitro permeability assays (Caco-2 cells) and hepatic microsomal stability tests .

    Q. Q6: How can researchers investigate (±)-Isocorytuberine’s synergistic effects with other alkaloids in neurological models?

    Methodological Answer :

    • Step 1 : Design isobolographic analyses to quantify synergy in neuroprotection assays (e.g., glutamate-induced excitotoxicity).
    • Step 2 : Employ transcriptomic profiling (RNA-seq) to identify shared or divergent pathways modulated by the compound combination.
    • Step 3 : Validate mechanistic hypotheses using CRISPR-edited neuronal cell lines lacking target receptors .

    Methodological Challenges & Solutions

    Q. Q7: How can conflicting results in (±)-Isocorytuberine’s enantiomer-specific bioactivity be resolved?

    Methodological Answer :

    • Step 1 : Synthesize enantiopure samples via asymmetric catalysis or chiral resolution (e.g., using amylose-based columns).
    • Step 2 : Compare enantiomers in receptor-binding assays and behavioral models (e.g., rodent locomotor activity).
    • Step 3 : Publish raw chromatographic and spectral data to enable independent verification .

    Q. Q8: What strategies ensure reproducibility in (±)-Isocorytuberine’s in vivo pharmacokinetic studies?

    Methodological Answer :

    • Step 1 : Standardize animal models (e.g., C57BL/6 mice) with controlled diets and housing conditions.
    • Step 2 : Use tandem mass spectrometry (LC-MS/MS) for plasma and tissue quantification, validated per FDA guidelines.
    • Step 3 : Share protocols via platforms like Protocols.io to minimize inter-lab variability .

    Emerging Research Directions

    Q. Q9: How can machine learning improve the discovery of (±)-Isocorytuberine derivatives with enhanced blood-brain barrier penetration?

    Methodological Answer :

    • Step 1 : Train neural networks on datasets of BBB-permeable compounds (e.g., ChEMBL, DrugBank).
    • Step 2 : Generate virtual libraries of (±)-Isocorytuberine analogs and predict BBB scores using tools like ADMETLab.
    • Step 3 : Prioritize synthesis of top candidates and validate in transwell co-culture models (e.g., hCMEC/D3 cells) .

    Q. Q10: What omics approaches are optimal for mapping (±)-Isocorytuberine’s multi-target effects in neurodegenerative disease models?

    Methodological Answer :

    • Step 1 : Conduct phosphoproteomics to identify kinase signaling pathways modulated by the compound.
    • Step 2 : Integrate metabolomic data (via UHPLC-QTOF-MS) to map changes in neurotransmitter levels.
    • Step 3 : Apply network pharmacology to link multi-omics findings to clinical phenotypes (e.g., cognitive decline) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.